molecular formula C20H21N3O4S2 B2722500 N-(6-methoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 325978-84-5

N-(6-methoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2722500
CAS No.: 325978-84-5
M. Wt: 431.53
InChI Key: YRTFMLJLWMLUOW-UHFFFAOYSA-N
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Description

N-(6-methoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole core, a methoxy group, and a piperidinylsulfonyl benzamide moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with methoxybenzoic acid under acidic conditions. The resulting intermediate is then subjected to sulfonylation with piperidine-1-sulfonyl chloride in the presence of a base such as triethylamine. Finally, the benzamide moiety is introduced through an amide coupling reaction using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The benzamide moiety can be reduced to an amine under reductive conditions.

    Substitution: The piperidinylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides or sulfonamides.

Scientific Research Applications

N-(6-methoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(6-methoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidinylsulfonyl group may enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
  • N-(6-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
  • N-(6-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Uniqueness

N-(6-methoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds that may have different substituents on the benzothiazole core, leading to variations in their chemical behavior and biological activity.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-27-15-7-10-17-18(13-15)28-20(21-17)22-19(24)14-5-8-16(9-6-14)29(25,26)23-11-3-2-4-12-23/h5-10,13H,2-4,11-12H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTFMLJLWMLUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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